3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
Overview
Description
3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or activator. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological activities . The specific interactions of this compound with enzymes and proteins can lead to changes in their activity, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The presence of the indole nucleus in this compound suggests it may similarly affect cellular processes, potentially leading to therapeutic benefits.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways . The indole structure of this compound allows it to interact with multiple targets, contributing to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that they can maintain their activity over extended periods, although some degradation may occur . The temporal effects of this compound should be carefully monitored to understand its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . Higher doses could lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies on indole derivatives have shown that dosage is a critical factor in their efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The indole nucleus in this compound allows it to participate in diverse biochemical reactions, contributing to its broad-spectrum biological activities . Understanding the metabolic pathways of this compound is essential for elucidating its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins, affecting its localization and accumulation. The indole structure facilitates its transport across cellular membranes, allowing it to reach its targets effectively . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The indole nucleus allows it to interact with various subcellular structures, contributing to its diverse biological activities . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the formation of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the ethoxy groups and the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the carbonyl group in the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group on the indole ring.
Uniqueness
3,4,5-triethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to the specific arrangement of ethoxy groups and the benzamide moiety, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-25-18-10-9-17(11-15(18)14-21(25)26)24-23(27)16-12-19(28-6-2)22(30-8-4)20(13-16)29-7-3/h9-13H,5-8,14H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUSVCZTQTLHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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